3-Methylcrotonyl L-Carnitine Chloride: Technical Profile & Analytical Applications
3-Methylcrotonyl L-Carnitine Chloride: Technical Profile & Analytical Applications
The following technical guide details the chemical, biological, and analytical profile of 3-Methylcrotonyl L-Carnitine Chloride .
Executive Summary
3-Methylcrotonyl L-Carnitine Chloride (C5:1-Carnitine) is a specific acylcarnitine intermediate derived from the catabolism of leucine. Physiologically, it represents the conjugation of L-carnitine with 3-methylcrotonyl-CoA, a substrate that accumulates during 3-Methylcrotonyl-CoA Carboxylase (3-MCC) deficiency .
For drug development and metabolic research, this compound serves two critical functions:
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Diagnostic Biomarker: Differentiating 3-MCC deficiency from Beta-Ketothiolase deficiency (which presents with the isomeric Tiglylcarnitine).
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Mass Spectrometry Standard: Essential for validating LC-MS/MS separation protocols to resolve isobaric C5:1 species.
Part 1: Chemical Identity & Properties
Structural Analysis
The molecule consists of an L-carnitine backbone esterified at the hydroxyl position with a 3-methylcrotonyl group (an unsaturated C5 acyl chain). The chloride salt form improves stability and solubility compared to the zwitterionic inner salt.
| Property | Specification |
| Chemical Name | 3-Methylcrotonyl-L-carnitine chloride |
| IUPAC Name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(3-methylbut-2-enoyl)oxy]propan-1-aminium chloride |
| Common Synonyms | C5:1 Carnitine; 3-Methylcrotonylcarnitine; L-3-Methylcrotonylcarnitine |
| Molecular Formula | C₁₂H₂₂ClNO₄ (Chloride Salt) / C₁₂H₂₁NO₄ (Inner Salt) |
| Molecular Weight | 279.76 g/mol (Chloride Salt) / 243.30 g/mol (Inner Salt) |
| CAS Number | 64656-41-3 (Refers to Inner Salt); Specific salt forms vary by vendor.[1][2][3][4][5] |
| Stereochemistry | L-isomer (R-configuration at the chiral center) |
| SMILES | CC(=CC(=O)OO)C(C)C)C.[Cl-] |
Physicochemical Characteristics[6]
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Appearance: White to off-white solid.[6]
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Solubility: Soluble in water, methanol, and DMSO. Slightly soluble in ethanol.
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Stability: Hygroscopic .[6] Must be stored at -20°C under desiccated conditions. The ester bond is susceptible to hydrolysis in alkaline environments; maintain neutral to slightly acidic pH in solution.
Part 2: Biological Significance & Metabolic Pathway
Role in Leucine Catabolism
3-Methylcrotonyl-L-carnitine is formed when the mitochondrial enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) is impaired.
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Normal Pathway: Leucine
Isovaleryl-CoA 3-Methylcrotonyl-CoA 3-Methylglutaconyl-CoA. -
Pathological Block: In 3-MCC deficiency, 3-Methylcrotonyl-CoA accumulates.[7]
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Detoxification: The accumulated CoA ester is conjugated with L-carnitine by carnitine acyltransferase to form 3-Methylcrotonyl-L-carnitine , facilitating its export from the mitochondria.
The "C5-OH" Connection
While 3-Methylcrotonylcarnitine (C5:1) is the direct conjugate, it is metabolically linked to 3-Hydroxyisovalerylcarnitine (C5-OH) . The accumulated 3-methylcrotonyl-CoA is often hydrated by enoyl-CoA hydratase (crotonase) to 3-hydroxyisovaleryl-CoA before carnitine conjugation. Consequently, clinical profiles for 3-MCC deficiency often show elevations in both C5:1 and C5-OH, with C5-OH typically being the dominant marker.
Visualization: Leucine Catabolism & Biomarker Formation
Caption: Metabolic pathway showing the accumulation of 3-Methylcrotonyl-CoA and its conversion to diagnostic acylcarnitine biomarkers.
Part 3: Analytical Methodologies (LC-MS/MS)
The primary analytical challenge is distinguishing 3-Methylcrotonylcarnitine from its isobar Tiglylcarnitine (derived from Isoleucine catabolism). Both share the mass transition m/z 300
Experimental Protocol: Separation of C5:1 Isomers
Objective: Chromatographic resolution of 3-Methylcrotonylcarnitine (3-MCC marker) and Tiglylcarnitine (Beta-Ketothiolase marker).
Reagents:
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
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Column: Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or Waters ACQUITY UPLC BEH C18 (1.7 µm).
Gradient Profile (Example for 10 min run):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5% | 0.4 |
| 1.0 | 5% | 0.4 |
| 6.0 | 60% | 0.4 |
| 6.1 | 95% | 0.4 |
| 8.0 | 95% | 0.4 |
| 8.1 | 5% | 0.4 |
MS/MS Parameters (ESI Positive Mode):
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Precursor Ion: 244.2 m/z (Free acid form) or 300.2 m/z (Butyl ester). Note: Values depend on derivatization.
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Product Ion: 85.1 m/z (Characteristic carnitine fragment).[9]
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Differentiation:
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Tiglylcarnitine: Elutes earlier (typically ~4.5 min).
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3-Methylcrotonylcarnitine: Elutes later (typically ~4.8 - 5.0 min).
-
Note: Retention times must be validated with pure standards of both isomers.
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Sample Preparation (Dried Blood Spots)
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Punch: 3.2 mm diameter blood spot into a 96-well plate.
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Extraction: Add 100 µL Methanol containing deuterated internal standards (e.g., d3-3-Methylcrotonylcarnitine).
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Agitation: Shake for 20 mins at room temperature.
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Derivatization (Optional but recommended for sensitivity):
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Evaporate supernatant under N₂.
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Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 mins.
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Evaporate again and reconstitute in Mobile Phase (50:50 A:B).
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Part 4: Synthesis & Stability
Researchers often require custom synthesis if commercial standards are unavailable or cost-prohibitive.
Chemical Synthesis Route
The synthesis generally follows the Acid Chloride Method :
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Activation: React 3-methylcrotonic acid with oxalyl chloride or thionyl chloride to generate 3-methylcrotonyl chloride .
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Esterification: React 3-methylcrotonyl chloride with L-Carnitine perchlorate (or inner salt) in a solvent system of Trifluoroacetic acid (TFA) or acetonitrile.
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Why TFA? It solubilizes the zwitterionic carnitine and catalyzes the esterification without racemization.
-
-
Precipitation: The product is precipitated using diethyl ether or ethyl acetate.
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Purification: Recrystallization from isopropanol/acetone or preparative HPLC.
Handling & Storage
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Hygroscopicity: The chloride salt absorbs atmospheric moisture rapidly, leading to hydrolysis. Handle in a glovebox or low-humidity environment.
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Solution Stability: Stable in organic solvents (MeOH/ACN) for months at -20°C. In aqueous buffers, stability decreases as pH rises above 6.0.
Part 5: Diagnostic Interpretation
| Biomarker Profile | Likely Diagnosis | Confirmation |
| Elevated C5-OH + Elevated C5:1 | 3-MCC Deficiency | Urine Organic Acids (high 3-methylcrotonylglycine); Genetic testing (MCCC1/MCCC2). |
| Elevated C5:1 (Tiglyl) + Elevated C5-OH (2-methyl-3-OH-butyryl) | Beta-Ketothiolase Deficiency | Urine Organic Acids (high tiglylglycine, 2-methyl-3-hydroxybutyrate). |
| Elevated C5 (Isovaleryl) | Isovaleric Acidemia | Urine Organic Acids (high isovalerylglycine). |
References
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Chemical Identity & Properties
-
Metabolic Pathway & 3-MCC Deficiency
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Arnold, G. L., et al. (2012). A Delphi-based consensus clinical practice protocol for the diagnosis and management of 3-methylcrotonyl-CoA carboxylase deficiency. Molecular Genetics and Metabolism. Link
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Baumgartner, M. R., et al. (2001). 3-Methylcrotonyl-CoA carboxylase deficiency. Orphanet Journal of Rare Diseases. Link
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-
Analytical Methods (LC-MS/MS)
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Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link
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Forny, P., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism. Link
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Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Application Note. Link
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Sources
- 1. researchgate.net [researchgate.net]
- 2. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 4. 3-Methylcrotonyl L-Carnitine Chloride | LGC Standards [lgcstandards.com]
- 5. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 6. 3-Methylcrotonyl L-Carnitine | 64656-41-3 [amp.chemicalbook.com]
- 7. Glycine and L-carnitine therapy in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
